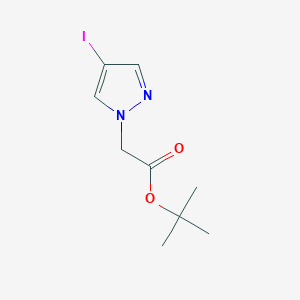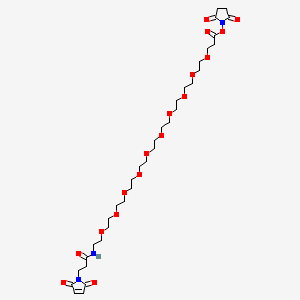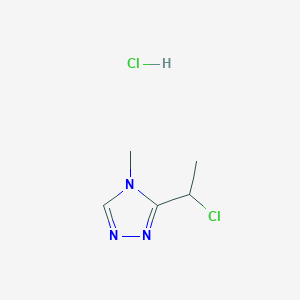
tert-butyl 2-(4-iodo-1H-pyrazol-1-yl)acetate
Übersicht
Beschreibung
Tert-butyl 2-(4-iodo-1H-pyrazol-1-yl)acetate is an organic compound that is widely used in scientific research. It is a member of the pyrazole family, which is a class of heterocyclic compounds containing a five-membered ring of atoms. Tert-butyl 2-(4-iodo-1H-pyrazol-1-yl)acetate has several unique properties that make it suitable for use in a variety of scientific applications.
Wissenschaftliche Forschungsanwendungen
1. Catalysis in Organic Synthesis
The compound is involved in the field of organic synthesis, particularly as a catalyst. For instance, novel pyrazolylphosphite- and pyrazolylphosphinite-ruthenium(II) complexes, which include similar pyrazolyl compounds, have been used as catalysts for hydrogenation reactions. These reactions are critical in the production of various organic compounds, emphasizing the role of tert-butyl 2-(4-iodo-1H-pyrazol-1-yl)acetate in facilitating important chemical transformations (Amenuvor, Obuah, Nordlander, & Darkwa, 2016).
2. Intermediate in Synthesis of Biologically Active Compounds
This compound serves as an intermediate in the synthesis of biologically active molecules. For example, its derivatives have been used in the synthesis of mTOR targeted PROTAC molecules, illustrating its significance in the creation of complex and potentially therapeutically relevant compounds (Zhang et al., 2022).
3. Ligand Design in Metal Complexes
It is utilized in the design of ligands for metal complexes. These complexes have diverse applications, including catalysis and materials science. For instance, alkylzinc complexes with monoanionic N,N,O heteroscorpionate ligands involving similar pyrazolyl compounds have been studied for their unique chemical properties (Hegelmann et al., 2003).
4. Involvement in Polymerization Reactions
Pyrazolyl compounds, akin to tert-butyl 2-(4-iodo-1H-pyrazol-1-yl)acetate, are used in polymerization reactions. Such compounds have been employed as catalysts for the copolymerization of CO2 and cyclohexene oxide, demonstrating their potential in creating new polymeric materials (Matiwane, Obuah, & Darkwa, 2020).
Eigenschaften
IUPAC Name |
tert-butyl 2-(4-iodopyrazol-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13IN2O2/c1-9(2,3)14-8(13)6-12-5-7(10)4-11-12/h4-5H,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFVFCFCJTIHLPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C=C(C=N1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 2-(4-iodo-1H-pyrazol-1-yl)acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-{[(3,3-Difluorocyclopentyl)methyl]sulfanyl}ethan-1-one](/img/structure/B1435638.png)
![[4-(Trifluoromethyl)piperidin-3-yl]methanol hydrochloride](/img/structure/B1435639.png)






![2-Methoxy-4-azatricyclo[4.2.1.0^{3,7}]nonane hydrochloride](/img/structure/B1435650.png)